molecular formula C11H12N2O B1271870 N-(4-cyano-2-ethylphenyl)acetamide CAS No. 34921-76-1

N-(4-cyano-2-ethylphenyl)acetamide

Cat. No.: B1271870
CAS No.: 34921-76-1
M. Wt: 188.23 g/mol
InChI Key: SQBQTZGZKSMASP-UHFFFAOYSA-N
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Description

N-(4-cyano-2-ethylphenyl)acetamide is an organic compound with the molecular formula C11H12N2O It is a derivative of acetamide, featuring a cyano group and an ethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-2-ethylphenyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of 4-ethylphenylamine with ethyl cyanoacetate under solvent-free conditions. The reaction is carried out at elevated temperatures, often around 70°C, and involves stirring the reactants for several hours . Another method involves the use of dimethylformamide as a solvent and dicyclohexyl carbodiimide as a coupling agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-2-ethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases.

    Condensation: Reagents such as aldehydes or ketones in the presence of a base are used.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .

Scientific Research Applications

N-(4-cyano-2-ethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-cyano-2-ethylphenyl)acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The compound’s ability to form hydrogen bonds and its lipophilicity also play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-2-methylphenyl)acetamide
  • N-(4-cyano-2-propylphenyl)acetamide
  • N-(4-cyano-2-isopropylphenyl)acetamide

Uniqueness

N-(4-cyano-2-ethylphenyl)acetamide is unique due to the specific positioning of the cyano and ethyl groups on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in drug development .

Properties

IUPAC Name

N-(4-cyano-2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-10-6-9(7-12)4-5-11(10)13-8(2)14/h4-6H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBQTZGZKSMASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370622
Record name N-(4-cyano-2-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34921-76-1
Record name N-(4-cyano-2-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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